

Spectroscopic Profile of 1-(2,2,2-Trifluoroethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroethyl)piperazine

Cat. No.: B077660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2,2,2-Trifluoroethyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for **1-(2,2,2-Trifluoroethyl)piperazine** is summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.62	t, J = 5.0 Hz	4H	Piperazine H-3, H-5
2.89	t, J = 5.0 Hz	4H	Piperazine H-2, H-6
3.03	q, J = 9.5 Hz	2H	-CH ₂ CF ₃
1.83	s (broad)	1H	NH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
125.7 (q, J = 277 Hz)	-CF ₃
54.0 (q, J = 32 Hz)	-CH ₂ CF ₃
52.8	Piperazine C-2, C-6
45.9	Piperazine C-3, C-5

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
-73.2	t, J = 9.5 Hz	-CF ₃

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
168	15	[M] ⁺
113	100	[M - C ₂ H ₄ F ₃] ⁺
85	40	[C ₄ H ₉ N ₂] ⁺
70	85	[C ₃ H ₆ N ₂] ⁺
56	25	[C ₃ H ₆ N] ⁺

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3290	Medium, Broad	N-H Stretch
2940, 2850	Strong	C-H Stretch (aliphatic)
1450	Medium	C-H Bend (scissoring)
1270, 1150	Strong	C-F Stretch
1130	Strong	C-N Stretch
1000	Medium	C-C Stretch
850	Medium	N-H Wag

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **1-(2,2,2-Trifluoroethyl)piperazine** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external or internal reference.

Mass Spectrometry

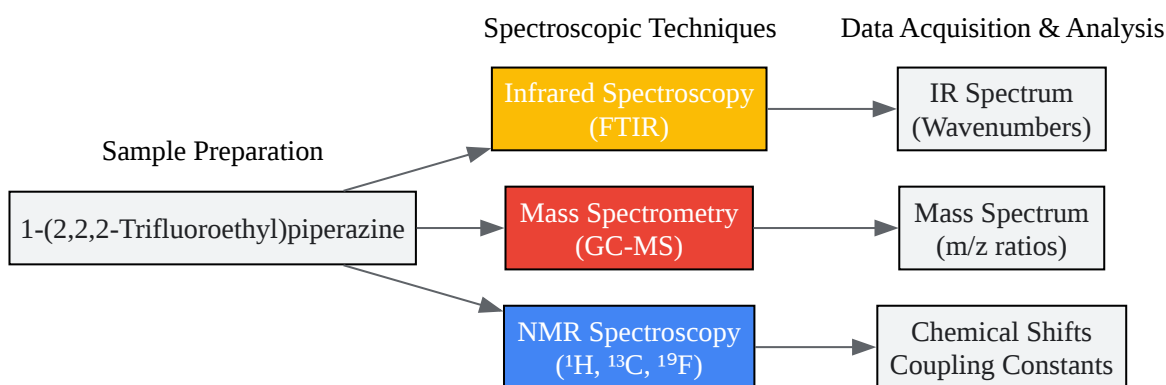
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.

Infrared (IR) Spectroscopy

For a liquid sample such as **1-(2,2,2-Trifluoroethyl)piperazine**, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(2,2,2-Trifluoroethyl)piperazine**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **1-(2,2,2-Trifluoroethyl)piperazine**.

This guide provides foundational spectroscopic information for **1-(2,2,2-Trifluoroethyl)piperazine**, intended to support research and development activities. For lot-specific data, it is recommended to refer to the Certificate of Analysis provided by the supplier.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2,2,2-Trifluoroethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077660#1-2-2-2-trifluoroethyl-piperazine-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b077660#1-2-2-2-trifluoroethyl-piperazine-spectroscopic-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com